Lipophilicity and Metabolic Stability
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid exhibits significantly higher calculated lipophilicity (LogP = 3.59 [1]) compared to its linear-chain positional isomer 3-(3-trifluoromethylphenyl)propionic acid (LogP ≈ 2.5, estimated ). This difference in lipophilicity, driven by the α,α-dimethyl substitution, directly impacts passive membrane permeability and metabolic stability in vivo [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.59 |
| Comparator Or Baseline | 3-(3-Trifluoromethylphenyl)propionic acid (LogP ≈ 2.5) |
| Quantified Difference | ΔLogP ≈ 1.1 (more lipophilic) |
| Conditions | Calculated property (Chembase) vs. estimated |
Why This Matters
Higher LogP indicates superior membrane permeability and potentially improved oral bioavailability, which is critical for selecting the optimal building block for lead optimization in drug discovery programs [2].
- [1] Chembase. (n.d.). 2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid: Calculated Properties (pKa, LogP, LogD). Molecule Database Entry. View Source
- [2] Miyachi, H. et al. (2003). Analysis of the critical structural determinant(s) of species-selective peroxisome proliferator-activated receptor alpha (PPAR alpha)-activation by phenylpropanoic acid-type PPAR alpha agonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3145-3149. View Source
